2-(Thiophen-2-yl)propan-2-amine hydrochloride

Description

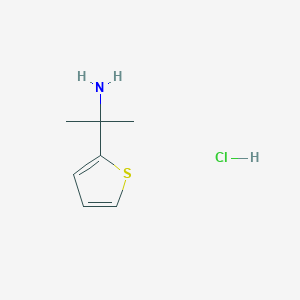

2-(Thiophen-2-yl)propan-2-amine hydrochloride is a synthetic organic compound featuring a propan-2-amine backbone substituted with a thiophen-2-yl group at the central carbon. Its molecular formula is C₇H₁₂ClNS, with a molecular weight of 193.69 g/mol (calculated). The thiophene moiety, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, influencing its solubility, stability, and biological interactions. The compound is typically synthesized via alkylation or reductive amination routes, followed by hydrochloride salt formation for improved stability .

Properties

Molecular Formula |

C7H12ClNS |

|---|---|

Molecular Weight |

177.70 g/mol |

IUPAC Name |

2-thiophen-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H11NS.ClH/c1-7(2,8)6-4-3-5-9-6;/h3-5H,8H2,1-2H3;1H |

InChI Key |

BBCWAEIXWGUKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CS1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves the reaction of thiophene with appropriate reagents to introduce the amine group. One common method involves the reaction of thiophene with isopropyl chloroacetate, followed by reduction to obtain the desired amine . The reaction conditions often include the use of solvents like N,N-Dimethylformamide (DMF) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and bromination, can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include thiophene S-oxides, amine derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound with diverse applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves interaction with neurotransmitter systems, functioning as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.

Scientific Research Applications

Chemistry

1-(Thiophen-2-yl)propan-2-amine hydrochloride serves as a building block in synthesizing complex thiophene derivatives.

Biology

This compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter systems.

Medicine

Ongoing research explores its potential as a therapeutic agent, especially for treating neurological disorders. The Advisory Council on the Misuse of Drugs (ACMD) has found no evidence that N-methyl-1-(thiophen-2-yl)propan-2-amine (MPA) has a recognized medicinal use .

Industry

It is utilized in developing materials with specific electronic properties, such as organic semiconductors.

Chemical Reactions

Oxidation

1-(Thiophen-2-yl)propan-2-amine hydrochloride can be oxidized to form thiophene S-oxides.

Reduction

Reduction reactions can convert it to its corresponding alcohol or amine derivatives.

Substitution

The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include thiophene S-oxides, alcohols, and substituted amines.

Adverse effects

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)propan-2-amine hydrochloride is believed to be similar to that of amphetamine. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, increasing the levels of these neurotransmitters in the brain. This action results in stimulant effects, including increased alertness and energy .

Comparison with Similar Compounds

Aromatic Ring Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic Group | Key Substituents |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)propan-2-amine HCl | C₇H₁₂ClNS | 193.69 | Thiophene-2-yl | None |

| 2-(3-Chlorophenyl)propan-2-amine HCl | C₉H₁₂Cl₂N | 206.11 | Phenyl | 3-Chloro |

| Methiopropamine HCl (MPA) | C₈H₁₄ClNS | 207.72 | Thiophene-2-yl | N-Methyl |

| 5-MAPB HCl | C₁₀H₁₄ClNO | 215.68 | Benzofuran-5-yl | N-Methyl |

| 2-(Benzothiophen-2-yl)acrylonitrile (32) | C₁₄H₁₁NOS | 241.31 | Benzothiophene-2-yl | 3,4,5-Trimethoxyphenyl |

- Thiophene vs. Phenyl derivatives (e.g., 2-(3-chlorophenyl)propan-2-amine HCl) exhibit higher rigidity and metabolic stability .

- Heterocyclic Variations : Benzofuran (5-MAPB) and benzothiophene derivatives (e.g., compound 32) introduce oxygen or sulfur into fused-ring systems, altering receptor binding profiles. Benzothiophene acrylonitriles demonstrate potent anticancer activity (GI₅₀ <10 nM) due to enhanced tubulin inhibition .

Functional Group Modifications

- N-Methylation : Methiopropamine (MPA), an N-methyl analog of the target compound, shows increased CNS stimulant activity due to reduced polarity and enhanced dopamine receptor affinity .

- Halogenation : Chlorophenyl analogs (e.g., 2-(3-chlorophenyl)propan-2-amine HCl) exhibit higher density (1.092 g/cm³) and altered pKa (9.05) compared to thiophene derivatives, affecting solubility and bioavailability .

Pharmacological Activity Comparison

Physicochemical Properties

| Property | 2-(Thiophen-2-yl)propan-2-amine HCl | 2-(3-Chlorophenyl)propan-2-amine HCl | Methiopropamine HCl |

|---|---|---|---|

| Density (g/cm³) | ~1.2 (estimated) | 1.092 | 1.15 (estimated) |

| Boiling Point (°C) | ~230 (estimated) | 227 | 235 (estimated) |

| pKa | ~9.5 (estimated) | 9.05 | 9.3 (estimated) |

| LogP | 1.8 (thiophene) vs. 2.1 (phenyl) | 2.3 | 1.9 |

Key Observations :

- Thiophene derivatives generally exhibit lower LogP than phenyl analogs, suggesting reduced membrane permeability but improved aqueous solubility.

- Halogenation (e.g., Cl) increases density and boiling points due to enhanced intermolecular forces .

Research and Development Implications

The structural flexibility of 2-(thiophen-2-yl)propan-2-amine hydrochloride allows for targeted modifications to optimize pharmacokinetics. For instance:

- Anticancer Applications : Introducing electron-withdrawing groups (e.g., acrylonitrile) to the thiophene ring could mimic benzothiophene derivatives’ tubulin-targeting activity .

- Neuropharmacology : N-Alkylation (as in MPA) or aryl substitutions (e.g., benzofuran) may enhance CNS activity while mitigating off-target effects .

Future studies should prioritize crystallographic analysis (using tools like SHELXL ) and in vivo efficacy trials to validate these hypotheses.

Biological Activity

2-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as methiopropamine (MPA), is a compound that belongs to the class of substituted amphetamines. It has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and case studies that highlight its impact on human health.

- Chemical Name : 2-(Thiophen-2-yl)propan-2-amine hydrochloride

- CAS Number : 1202751-83-4

- Molecular Formula : C10H14ClN

- Molecular Weight : 187.68 g/mol

The biological activity of 2-(thiophen-2-yl)propan-2-amine hydrochloride is primarily attributed to its interaction with monoamine transporters. It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound's structure allows it to bind to these transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which can result in stimulant effects similar to those of other amphetamines .

Pharmacological Effects

Research indicates that MPA exhibits several pharmacological effects:

Case Studies

Several case studies have highlighted the biological activity and potential risks associated with MPA:

- Case Study 1 : A 27-year-old woman experienced severe symptoms including palpitations and visual hallucinations after using a product containing MPA. Toxicological analysis revealed a concentration of 400 ng/mL in her urine, indicating significant exposure .

- Case Study 2 : In another instance, a 30-year-old man presented with paranoid delusions and incoherent speech after ingestion of MPA. His symptoms included agitation and dilated pupils but resolved after medical intervention .

Comparative Analysis

To better understand the biological activity of MPA, it is useful to compare it with other amphetamines:

| Compound Name | Structure Type | Primary Effects | Toxicity Level |

|---|---|---|---|

| Methiopropamine (MPA) | Thiophene-based | Stimulant effects; potential antimicrobial properties | Moderate |

| Methamphetamine | Phenethylamine | Strong CNS stimulant; high addiction potential | High |

| Amphetamine | Phenethylamine | CNS stimulant; appetite suppression | Moderate |

Q & A

Basic: What are the optimal synthetic routes for 2-(Thiophen-2-yl)propan-2-amine hydrochloride, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves a nitroalkene intermediate. For example:

- Step 1: Condensation of thiophen-2-yl aldehyde with nitroethane under basic conditions to form β-nitrostyrene derivatives.

- Step 2: Reduction of the nitro group using LiAlH4 or catalytic hydrogenation (e.g., Pd/C) to yield the amine.

- Step 3: Salt formation with HCl in anhydrous conditions to precipitate the hydrochloride salt.

Purity Optimization:

- Recrystallization from ethanol/water mixtures improves crystallinity.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure using SHELX software for bond angles/packing analysis .

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm amine protonation and thiophene ring integrity.

- Mass Spectrometry: ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 186.0) .

Basic: How does 2-(Thiophen-2-yl)propan-2-amine hydrochloride interact with serotonin receptors?

Methodological Answer:

- Radioligand Binding Assays: Use <sup>3</sup>H-labeled 5-HT2A antagonists (e.g., ketanserin) in transfected HEK293 cells.

- Functional Assays: Measure intracellular Ca<sup>2+</sup> flux (FLIPR) to assess agonism/antagonism.

Key Finding: Thiophene’s electron-rich ring may enhance π-π stacking with receptor aromatic residues, modulating affinity .

Advanced: How can density functional theory (DFT) predict its electronic structure and reactivity?

Methodological Answer:

- DFT Setup: Use B3LYP/6-311++G(d,p) basis set to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices.

- Applications: Predict regioselectivity in electrophilic substitution (e.g., bromination at thiophene’s α-position) .

Advanced: How to resolve contradictions in reported pharmacological activity across studies?

Methodological Answer:

- Variable Factors:

- Assay Conditions: Differences in buffer pH (affects amine protonation) or cell lines (e.g., CHO vs. HEK293).

- Salt Form: Hydrochloride vs. free base solubility impacts bioavailability .

- Mitigation: Standardize protocols (e.g., IUPHAR guidelines) and validate with orthogonal assays (e.g., electrophysiology).

Advanced: What structural analogs are critical for SAR studies of this compound?

SAR Table:

| Analog | Modification | Receptor Affinity (5-HT2A, Ki) |

|---|---|---|

| 2-(4-Methoxyphenyl)propan-2-amine | Methoxy substitution | 12 nM |

| 2-(3-Bromophenyl)propan-2-amine | Bromine at meta position | 45 nM |

| Target Compound | Thiophene substitution | Pending experimental data |

Key Insight: Electron-donating groups (e.g., methoxy) enhance affinity, while halogens (Br) may sterically hinder binding .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

- Salt Form: Hydrochloride improves aqueous solubility (tested via shake-flask method in PBS pH 7.4).

- Co-solvents: Use DMSO (<1% v/v) to pre-dissolve stock solutions without inducing cytotoxicity .

Advanced: What scalable synthesis methods reduce batch variability?

Methodological Answer:

- Continuous Flow Chemistry: Optimize residence time (e.g., 30 min) and temperature (50°C) for nitroalkene formation.

- Inline Analytics: UV-Vis monitoring at 300 nm ensures intermediate consistency .

Advanced: How to identify degradation products under accelerated stability testing?

Methodological Answer:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks.

- LC-MS/MS Analysis: Detect hydrolyzed products (e.g., free amine) or oxidized thiophene derivatives .

Advanced: What strategies enable enantiomeric resolution of chiral derivatives?

Methodological Answer:

- Chiral Chromatography: Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phase.

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru) during hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.